molecular formula C10H16ClN B1343123 3-(tert-Butyl)aniline hydrochloride CAS No. 83672-23-5

3-(tert-Butyl)aniline hydrochloride

Cat. No. B1343123
CAS RN: 83672-23-5
M. Wt: 185.69 g/mol
InChI Key: BACCRCHRMWNPPT-UHFFFAOYSA-N
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Description

3-(tert-Butyl)aniline hydrochloride is not directly discussed in the provided papers. However, tert-butyl groups are frequently mentioned as part of various chemical compounds, indicating the relevance of tert-butyl substituents in synthetic chemistry. The tert-butyl group is known for its bulky nature, which can influence the physical and chemical properties of the molecules it is part of .

Synthesis Analysis

The synthesis of compounds containing tert-butyl groups can be complex and often requires specific conditions or reagents. For instance, tert-butyl nitrite is used as a nitrosation reagent and an oxidant in the Pd(ii)-c

Scientific Research Applications

Catalytic Oxidations and Syntheses

  • Catalytic Oxidations : Dirhodium caprolactamate has been shown to efficiently catalyze the oxidation of phenols and anilines, including para-substituted phenols to cyclohexadienones and anilines to nitroarenes, using tert-butyl hydroperoxide. This process highlights the utility of tert-butyl groups in facilitating selective and efficient oxidations in organic synthesis (Ratnikov et al., 2011).
  • Amination of Aromatic Compounds : The electrochemical amination of less-activated alkylated arenes has been enhanced using boron-doped diamond anodes, showcasing the tolerance and utility of tert-butyl groups in the synthesis of primary anilines (Herold et al., 2016).

Ligand Synthesis and Metal Complexes

  • Ligand and Complex Synthesis : Salicylaldimine ligands derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde and their complexes with Cu(II) and Pd(II) have been synthesized, characterized, and studied for antiproliferative activities, demonstrating the role of tert-butyl groups in stabilizing ligands and enhancing biological activity (Kasumov et al., 2016).

Polymer and Material Science

  • Conducting Polymers : Sonochemical methods have been employed to produce functionalized conducting copolymers of aniline derivatives, with the modification of aniline groups significantly affecting the materials' properties. This research provides insights into the design and synthesis of novel conducting materials for advanced technologies (Moghadam et al., 2010).

Drug Delivery Systems

  • Magnetic Nanoparticle-based Drug Delivery : Magnetic nanoparticles coated with poly[aniline-co-N-(1-one-butyric acid) aniline] have been developed for the enhanced delivery of cancer treatments, illustrating the potential of tert-butyl-aniline derivatives in biomedical applications (Hua et al., 2011).

Safety And Hazards

The safety information for 3-(tert-Butyl)aniline hydrochloride indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P271, P261, and P280 .

properties

IUPAC Name

3-tert-butylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACCRCHRMWNPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604054
Record name 3-tert-Butylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyl)aniline hydrochloride

CAS RN

83672-23-5
Record name 3-tert-Butylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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